dipotassium;benzo[a]pyrene-7,8-dicarboxylate
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Overview
Description
Dipotassium;benzo[a]pyrene-7,8-dicarboxylate: is a heterocyclic organic compound with the molecular formula C22H10K2O4 and a molecular weight of 416.509 g/mol . It is a potassium salt derivative of benzo[a]pyrene-7,8-dicarboxylic acid, which is a polycyclic aromatic hydrocarbon (PAH).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dipotassium;benzo[a]pyrene-7,8-dicarboxylate typically involves the reaction of benzo[a]pyrene-7,8-dicarboxylic acid with potassium hydroxide (KOH) in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the complete formation of the dipotassium salt. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Dipotassium;benzo[a]pyrene-7,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of benzo[a]pyrene-7,8-dicarboxylate .
Scientific Research Applications
Chemistry: Dipotassium;benzo[a]pyrene-7,8-dicarboxylate is used as a model compound in studies of PAH behavior and reactivity. It helps in understanding the chemical properties and reaction mechanisms of PAHs .
Biology and Medicine: The compound is studied for its potential biological effects, including its interactions with DNA and proteins. It serves as a reference compound in toxicological studies to assess the carcinogenic and mutagenic potential of PAHs .
Industry: In industrial research, this compound is used to develop and test new materials and chemical processes. Its unique properties make it valuable in the synthesis of advanced materials and in environmental monitoring .
Mechanism of Action
Dipotassium;benzo[a]pyrene-7,8-dicarboxylate exerts its effects through interactions with cellular macromolecules, particularly DNA. The compound can form adducts with DNA, leading to mutations and potential carcinogenic effects. The metabolic activation of benzo[a]pyrene derivatives involves the formation of reactive intermediates, such as diol epoxides, which can bind to DNA and disrupt its normal function .
Comparison with Similar Compounds
Benzo[a]pyrene: A parent compound of dipotassium;benzo[a]pyrene-7,8-dicarboxylate, known for its carcinogenic properties.
Benzo[a]pyrene-7,8-dihydrodiol: A metabolite of benzo[a]pyrene with similar biological activity.
Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide: A highly reactive intermediate involved in the carcinogenic process.
Uniqueness: this compound is unique due to its specific chemical structure, which includes two carboxylate groups and two potassium ions. This structure influences its reactivity and interactions with biological molecules, making it a valuable compound for research in various scientific fields .
Properties
CAS No. |
63041-32-7 |
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Molecular Formula |
C22H10K2O4 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
dipotassium;benzo[a]pyrene-7,8-dicarboxylate |
InChI |
InChI=1S/C22H12O4.2K/c23-21(24)16-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-17(14)20(16)22(25)26;;/h1-10H,(H,23,24)(H,25,26);;/q;2*+1/p-2 |
InChI Key |
FGELFSFFGQLZKZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=C5C(=O)[O-])C(=O)[O-])C=C2.[K+].[K+] |
Origin of Product |
United States |
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